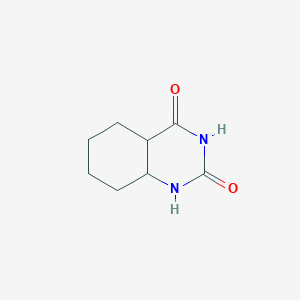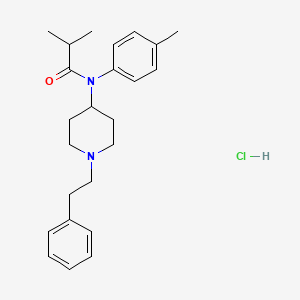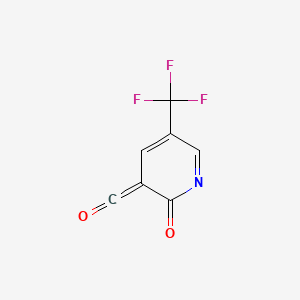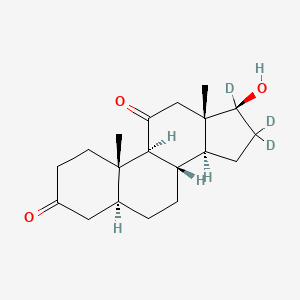![molecular formula C9H11NO B12359811 4-Methyl-4a,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one](/img/structure/B12359811.png)
4-Methyl-4a,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol is a heterocyclic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of a cyclopentane ring fused to a pyridine ring, with a hydroxyl group at the second position and a methyl group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol can be achieved through several methods. One common approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction typically proceeds under mild conditions with the use of a base such as triethylamine. The resulting product undergoes further transformations to yield the target compound.
Industrial Production Methods
Industrial production of 4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride.
Substitution: The hydroxyl group at the second position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide in water at 25°C.
Reduction: Sodium borohydride in ethanol.
Substitution: Various alkylating agents such as benzyl chloride and 1,2-dibromoethane.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol involves its interaction with specific molecular targets and pathways. For instance, as a corrosion inhibitor, the compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion. This adsorption involves both physisorption and chemisorption processes, where the compound forms coordinate bonds with the metal surface .
Comparison with Similar Compounds
4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol can be compared with other similar compounds such as:
6,7-Dihydro-5H-cyclopenta[b]pyridine: Lacks the hydroxyl and methyl groups, resulting in different chemical properties and reactivity.
2,3-Cyclopentenopyridine: Another bicyclic compound with a different substitution pattern, leading to distinct biological activities.
The uniqueness of 4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-methyl-4a,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one |
InChI |
InChI=1S/C9H11NO/c1-6-5-9(11)10-8-4-2-3-7(6)8/h5,7H,2-4H2,1H3 |
InChI Key |
YMSGBRYPOPJGQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N=C2C1CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4R)-2-azabicyclo[2.2.2]octan-6-ol hydrochloride](/img/structure/B12359737.png)




![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid](/img/structure/B12359757.png)
![(E)-[3-(5-chlorothiophen-2-yl)-3H-pyridazin-6-ylidene]hydrazine](/img/structure/B12359761.png)

![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359774.png)
![N-[1-(aminomethyl)cyclohexyl]methanesulfonamide](/img/structure/B12359775.png)
![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359791.png)

![ethyl 7-oxo-6H-thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B12359806.png)

